molecular formula C8H7BrN2 B1519783 5-bromo-4-methyl-1H-indazole CAS No. 1082041-34-6

5-bromo-4-methyl-1H-indazole

Cat. No.: B1519783
CAS No.: 1082041-34-6
M. Wt: 211.06 g/mol
InChI Key: QLQQQEUHPBMUCF-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-indazole (CAS: 1082041-34-6) is a halogenated indazole derivative with a bromine atom at position 5 and a methyl group at position 4. Its molecular formula is C₈H₇BrN₂, and it has a molecular weight of 227.06 g/mol .

Properties

IUPAC Name

5-bromo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQQQEUHPBMUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657117
Record name 5-Bromo-4-methyl-1H-indazole
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-34-6
Record name 5-Bromo-4-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-34-6
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Record name 5-Bromo-4-methyl-1H-indazole
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Record name 5-Bromo-4-methyl-1H-indazole
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Scientific Research Applications

5-Bromo-4-methyl-1H-indazole is widely used in scientific research due to its diverse biological activities. It has applications in:

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as hypertension and inflammation.

  • Industry: Employed in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-bromo-4-methyl-1H-indazole exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of indazole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of 5-bromo-4-methyl-1H-indazole with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound 5-Br, 4-CH₃ C₈H₇BrN₂ 227.06 Pharmaceutical intermediate
5-Bromo-4-chloro-1H-indazole 5-Br, 4-Cl C₇H₄BrClN₂ 245.48 Organic synthesis; antimicrobial research
5-Bromo-4-fluoro-1H-indazole 5-Br, 4-F C₇H₄BrFN₂ 229.02 Not specified (structural studies)
5-Bromo-3-methyl-1H-indazole 5-Br, 3-CH₃ C₈H₇BrN₂ 227.06 Drug development scaffold
5-(Bromomethyl)-1H-indazole 5-CH₂Br C₈H₇BrN₂ 227.06 Reactive intermediate in synthesis
Key Observations :

Substituent Position: The 4-methyl group in this compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., 4-F or 4-Cl). This may enhance membrane permeability in drug candidates but reduce binding specificity .

Halogen Effects :

  • Bromine at position 5 increases molecular weight and polarizability, favoring halogen bonding in receptor-ligand interactions .
  • Chloro and fluoro analogues (e.g., 5-bromo-4-chloro-1H-indazole) exhibit differing electronegativities, influencing solubility and metabolic stability .

Synthetic Utility :

  • Compounds like 5-(bromomethyl)-1H-indazole serve as intermediates for further functionalization (e.g., Suzuki coupling) .
  • This compound’s stability under basic conditions makes it suitable for multi-step syntheses .

Biological Activity

5-Bromo-4-methyl-1H-indazole is a brominated derivative of indazole, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position and a methyl group at the 4th position on the indazole ring. This unique structure influences its reactivity and biological activity, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .

Target Interactions:
this compound interacts with various biological targets, particularly kinases. Its ability to modulate kinase activity can influence critical cellular processes such as the DNA damage response, cell cycle regulation, and apoptosis .

Biochemical Pathways:
The compound is known to affect pathways involving CHK1 and CHK2 kinases. Inhibition of these kinases can lead to cell cycle arrest or apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example, derivatives of indazole have shown promising inhibitory effects against various cancer cell lines. In particular, certain substituted indazoles demonstrated IC50 values as low as 5.15 µM against K562 leukemia cells, indicating strong potential for therapeutic development .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Notes
This compoundK5625.15Selective for normal cells (HEK-293: 33.2 µM)
Various derivativesHep-G2VariesSome compounds show superior activity compared to standard drugs like 5-FU

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against various strains . The compound's mechanism involves inhibiting protein synthesis and disrupting nucleic acid production.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coliVariesModerate activity

Case Studies

Case Study 1: Anticancer Research
A study focused on the antitumor activity of various indazole derivatives found that modifications at the C-5 position significantly impacted their efficacy against Hep-G2 cells. The study highlighted that compounds with specific substituents exhibited superior anti-proliferative effects compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial properties of several indazole derivatives, including this compound. The results indicated strong activity against MRSA and other resistant strains, suggesting that this compound could be a valuable candidate in combating antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-4-methyl-1H-indazole
Reactant of Route 2
5-bromo-4-methyl-1H-indazole

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